Structural Uniqueness vs. the Des‑Benzyl Parent Compound
The target compound differs from 3‑[(4‑fluorobenzoyl)amino]thiophene‑2‑carboxamide (PubChem CID 57753083) solely by the addition of an N‑benzyl group on the carboxamide nitrogen [1]. This single substitution increases the molecular weight from 264.28 g·mol⁻¹ to 354.40 g·mol⁻¹ (a 34 % increase) and alters the calculated logP and hydrogen‑bond donor count, both of which are critical determinants of membrane permeability and target binding kinetics . In the structurally related methoxybenzothiophene‑2‑carboxamide Clk1 inhibitor series, N‑benzylation was shown to enhance inhibitory activity; the analogous N‑benzylated derivative displayed markedly improved Clk1 potency relative to the non‑benzylated precursor [2].
| Evidence Dimension | Molecular weight and N‑substitution status |
|---|---|
| Target Compound Data | N‑benzyl‑3‑[(4‑fluorobenzoyl)amino]‑2‑thiophenecarboxamide; MW 354.40 g·mol⁻¹ |
| Comparator Or Baseline | 3‑[(4‑Fluorobenzoyl)amino]thiophene‑2‑carboxamide; MW 264.28 g·mol⁻¹ [1] |
| Quantified Difference | ΔMW = +90.12 g·mol⁻¹ (34 % increase); gain of one N‑benzyl substituent |
| Conditions | Structural comparison; MW values from vendor datasheet and PubChem [1] |
Why This Matters
N‑Benzylation is a well‑documented SAR strategy to enhance target affinity and metabolic stability in thiophene‑2‑carboxamide kinase inhibitor programs; procurement of the des‑benzyl analog cannot recapitulate these properties.
- [1] PubChem. 3-[(4-Fluorobenzoyl)amino]thiophene-2-carboxamide (CID 57753083). MW 264.28 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Fluorobenzoyl_amino_thiophene-2-carboxamide View Source
- [2] Carta Evidence. Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins. https://carta-evidence.org/paper/02ea4049c4b4562a5086b8109cf61004f398293b67030361d85fd54c83a541d4/ View Source
